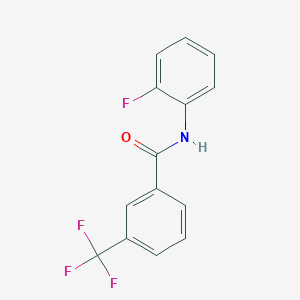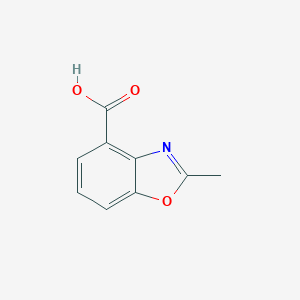
Eupatorin-5-methylether
Übersicht
Beschreibung
Eupatorin-5-methylether analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Wissenschaftliche Forschungsanwendungen
Quelle und grundlegende Informationen
Eupatorin-5-methylether (E5M) ist ein Flavon, das 4 Methoxygruppen enthält und in Pflanzen mit medizinischer Wirkung vorkommt . Es ist die wichtigste bioaktive Komponente von Java-Tee (Orthosiphon stamineus) und zeigt starke Antikrebs- und entzündungshemmende Wirkungen .
Antikrebsaktivität
E5M hat sich als stark Antikrebsaktiv erwiesen . Es wurde festgestellt, dass es eine antiproliferative Wirkung hat, und Benzo[a]pyren sensibilisiert MCF7-Zellen für die antiproliferative Wirkung von E5M durch verstärkte Induktion von p21, JNK und p-JNK .
Entzündungshemmende Wirkung
E5M zeigt auch starke entzündungshemmende Wirkungen . Das macht es zu einem möglichen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Stoffwechsel
Forschungen zum Metabolismus von Eupatorin wurden durchgeführt. Der Verlust von CH2, CH2O, O, CO, Oxidation, Methylierung, Glucuronidierung, Sulfatkonjugation, N-Acetylierung, Hydrierung, Ketonbildung, Glycinkonjugation, Glutamin- und Glukosekonjugation waren die wichtigsten Stoffwechselwege von Eupatorin .
Pharmakologische Mechanismen
Es wurde festgestellt, dass E5M in Brustkrebs-MCF7-Zellen mit Cytochrom-P450-CYP1-Enzymen interagiert . Diese Interaktion könnte möglicherweise für die Entwicklung neuer therapeutischer Strategien für Brustkrebs genutzt werden.
Wirkmechanismus
Eupatorin-5-methylether, also known as 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one or 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone, is a flavonoid compound with significant biological activities .
Target of Action
It has been reported to exhibit strong anticancer and anti-inflammatory activities .
Mode of Action
This compound has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptotic cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly (ADP-ribose) polymerase cleavage . It has also been reported that this compound induces apoptosis mainly through the intrinsic pathway, promoting the multiplication of caspase 9 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to induce G2/M cell cycle arrest through dysregulation of cell cycle regulatory proteins . It also triggers apoptosis through activation of the p53-dependent and p53-independent pathways . Furthermore, it has been found to inhibit the Phospho-Akt pathway .
Pharmacokinetics
A study has reported the identification of metabolites of eupatorin in vivo and in vitro . The main metabolic pathways of Eupatorin include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Result of Action
This compound has been reported to have antiproliferative activity, particularly against MCF-7 and MDA-MB-231 human breast cancer cells . It has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, it has been found to inhibit the migration and invasion of MDA-MB-231 cells and angiogenesis in an ex vivo mouse aortic ring assay .
Action Environment
It is known that the compound is a natural methoxyflavone found in java tea (orthosiphon stamineus), a medicinal herb used in traditional chinese medicine . This suggests that the compound’s action may be influenced by factors such as the plant’s growth conditions and extraction methods.
Biochemische Analyse
Biochemical Properties
Eupatorin-5-methylether interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit NO production with an IC50 of 5.5 μM . This suggests that this compound may interact with enzymes involved in the NO synthesis pathway.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to induce cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly(ADP-ribose) polymerase cleavage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound exhibits time-dependent cytotoxicity in MCF-7 and MDA-MB-231 human breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. It has been found that this compound can effectively delay the growth of 4T1-induced breast tumors in animal models at a maximum dose of 20 mg/kg body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main metabolic pathways of this compound include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Eigenschaften
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427265 | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-09-0 | |
| Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21764-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)







